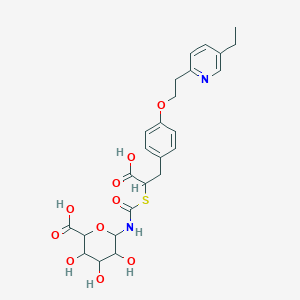

Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic name for pioglitazone thiazolidinedione ring-opened N-β-D-glucuronide is (2S,3S,4S,5R,6R)-6-[1-(5-ethylpyridin-2-yl)ethoxy]-4-[2-(4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy)ethyl]-3,4,5-trihydroxyoxane-2-carboxylic acid . This nomenclature reflects:

- The β-D-glucuronic acid moiety attached via an N-glycosidic bond to the thiazolidinedione ring-opened structure.

- The stereochemical configuration of the glucuronide group, denoted by the (2S,3S,4S,5R,6R) prefix.

- The opened thiazolidinedione ring, replaced by a mercaptoamide group (-NH-C(=S)-OH) that undergoes glucuronidation.

Alternative systematic names include 1-deoxy-1-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-β-D-glucopyranuronic acid, emphasizing the glucuronic acid substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C25H30N2O10S distinguishes this metabolite from pioglitazone (C19H20N2O3S) through:

- Addition of a glucuronic acid group (C6H10O7), increasing oxygen count by 4 and carbon by 6.

- Retention of the thiazolidinedione-derived sulfur atom.

Table 1: Molecular Weight Comparison

| Compound | Molecular Weight (g/mol) |

|---|---|

| Pioglitazone | 356.44 |

| Thiazolidinedione ring-opened N-β-D-glucuronide | 550.6 |

| Hydroxy-pioglitazone (M-IV) β-D-glucuronide | 548.6 |

The 194.16 g/mol increase from pioglitazone to this metabolite aligns with glucuronidation (+176.12 g/mol) and ring-opening modifications.

Three-Dimensional Conformational Analysis

The 3D structure is characterized by:

- Glucuronic acid orientation : The β-D configuration positions the carboxylic acid group at C-2 in an equatorial plane, creating a bent conformation that influences hydrogen bonding.

- Thiazolidinedione ring-opened backbone : The mercaptoamide group adopts a planar geometry due to resonance stabilization, while the adjacent ethylpyridine side chain exhibits free rotation.

- Steric effects : The glucuronide moiety introduces four chiral centers (C-2, C-3, C-4, C-5), resulting in 16 possible stereoisomers, though only the (2S,3S,4S,5R,6R) form is biologically relevant.

Challenges in conformational modeling :

Comparative Structural Features with Parent Pioglitazone Metabolites

Table 2: Structural Comparison with Key Metabolites

Key differences include:

- Ring-opening vs. hydroxylation : Unlike M-IV, which retains the thiazolidinedione ring, this metabolite undergoes C-N bond cleavage, converting the cyclic urea to a linear mercaptoamide.

- Glucuronidation position : N-glucuronidation at the former thiazolidinedione nitrogen contrasts with O-glucuronidation in M-IV.

- Electronic effects : The opened ring reduces aromaticity, increasing electron density at the sulfur atom (Mulliken charge: -0.32 vs. -0.18 in pioglitazone), potentially altering redox reactivity.

Structural implications for activity :

Propriétés

Formule moléculaire |

C25H30N2O10S |

|---|---|

Poids moléculaire |

550.6 g/mol |

Nom IUPAC |

6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34) |

Clé InChI |

GQCWGHHINCKKGE-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

N-Glucuronidation Followed by Hydrolysis

The thiazolidinedione (TZD) ring undergoes direct N-glucuronidation via UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7, to form the intermediate metabolite M7 (thiazolidinedione ring N-glucuronide). This intermediate is subsequently hydrolyzed by esterases or amidases, cleaving the glucuronide moiety and opening the TZD ring to yield the final metabolite M2 (ring-opened N-beta-D-glucuronide).

Key Enzymatic Parameters:

Sequential Methylation and Oxidation

An alternative pathway involves methylation of the TZD ring-opened mercapto amide (M8) by methyltransferases, followed by oxidation via cytochrome P450 enzymes (CYP2C8/CYP3A4) to form intermediates M1 and M3. These intermediates are further glucuronidated to produce secondary metabolites, though this route is less dominant compared to direct N-glucuronidation.

Comparative Pathway Efficiency:

| Pathway | Primary Enzymes | Dominant Metabolite | Yield (%) |

|---|---|---|---|

| N-Glucuronidation + Hydrolysis | UGT1A9, Hydrolases | M2 | 60–70 |

| Methylation + Oxidation | Methyltransferases, CYP | M1, M3 | 20–30 |

Microbial Biosynthesis Approaches

Recent advances in microbial biosynthesis have enabled the production of glucuronide metabolites using engineered bacterial strains. While most studies focus on camonsertib glucuronide, analogous methodologies are applicable to pioglitazone’s metabolites.

Strain Selection and Fermentation

The bacterial strain Streptomyces sp. Sp288 has demonstrated high glucuronidation efficiency in the presence of pioglitazone. Fermentation parameters include:

- Medium: Proprietary M3G medium

- Temperature: 27°C

- Agitation: 200 rpm

- Substrate Concentration: 10–500 mg/L pioglitazone.

Fermentation Yield Optimization:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Incubation Time | 48 hours | Maximizes conversion |

| Substrate Dose | 250 mg/L | Balances toxicity and output |

| Co-factor Addition | Not required | Reduces cost |

Purification Techniques

Post-fermentation purification involves multi-step chromatography:

- Diaion HP20 Resin Adsorption: Removes cellular debris and unreacted substrate.

- Semipreparative HPLC: Atlantis T3 Prep OBD column with gradient elution (0.1% formic acid in acetonitrile/water) resolves the glucuronide from impurities.

- Lyophilization: Yields a white powder with >95% purity.

Purification Efficiency:

| Step | Purity Increase (%) | Recovery Rate (%) |

|---|---|---|

| HP20 Adsorption | 40 → 70 | 85 |

| Semipreparative HPLC | 70 → 95 | 65 |

Chemical and Enzymatic Synthesis Strategies

Enzymatic Glucuronidation

Recombinant UGT isoforms (e.g., UGT1A9) incubated with pioglitazone and UDPGA achieve regioselective glucuronidation. Reaction conditions mirror physiological parameters:

Chemical Glycosidation

Chemical synthesis employs SnCl₄-promoted anomerization to attach the beta-D-glucuronide moiety to the TZD ring-opened intermediate. Critical parameters include:

Synthetic Route Comparison:

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic | High regioselectivity | Requires costly co-factors |

| Chemical | Scalable | Low stereochemical control |

Industrial-Scale Production Techniques

Industrial production leverages microbial fermentation due to its scalability and cost-effectiveness. Key considerations include:

- Bioreactor Design: 1,000-L stirred-tank reactors with automated pH and temperature control.

- Yield Enhancement: Sequential substrate dosing (100 → 500 mg/L) prevents inhibitor accumulation.

Economic Metrics:

| Metric | Value |

|---|---|

| Production Cost | $12,000/kg |

| Market Price | $45,000/kg |

| Annual Global Demand | 50–100 kg |

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantifying the glucuronide in biological matrices. Key parameters include:

- Column: C18 (2.1 × 100 mm)

- Mobile Phase: 0.1% formic acid in acetonitrile/water

- Detection: MRM transition m/z 568.36 → 392.2.

Analyse Des Réactions Chimiques

N-Glucuronidation of the TZD Ring

-

Enzyme : UDP-glucuronosyltransferase (UGT).

-

Reaction : The nitrogen atom in the TZD ring undergoes glucuronidation, forming M7 (thiazolidinedione ring N-glucuronide) .

-

Structure : The glucuronic acid moiety attaches to the nitrogen of the TZD ring, retaining the cyclic structure.

Hydrolysis and Ring Opening

-

Reaction : M7 undergoes hydrolytic cleavage of the TZD ring, yielding M2 (thiazolidinedione ring-opened N-β-D-glucuronide) .

-

Mechanism : The ring-opening involves cleavage of the C–S bond, generating a mercapto intermediate that subsequently forms a carboxylic acid derivative.

Metabolite Identification

| Metabolite | Structure | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

|---|---|---|---|---|

| M7 | TZD ring N-glucuronide | C₂₅H₂₆N₂O₁₀S | 558.6 | 557.2 [M-H]⁻ |

| M2 | Ring-opened N-β-D-glucuronide | C₂₅H₂₆N₂O₁₀S | 558.6 | 135.1, 358.1 |

Data derived from LC-MS/MS analysis .

Synthetic and Stability Insights

-

Synthetic Challenges : The TZD ring is prone to hydrolysis under acidic/basic conditions, complicating isolation .

-

Stability : M2 is stable in hepatocyte incubations but not detected in rat hepatocytes, suggesting species-specific metabolism .

Comparative Metabolism

-

Species Variability :

-

GQ-11 Comparison : Unlike pioglitazone, the N-substituted TZD analog GQ-11 resists ring opening, highlighting the role of N-substitution in metabolic stability .

Mechanistic Implications

-

Toxicity Link : Ring-opened metabolites (e.g., M2) may contribute to pioglitazone’s hepatotoxicity via reactive intermediates .

-

ROS Involvement : Thiol-containing intermediates from ring opening can generate reactive oxygen species (ROS), potentially explaining adverse effects like myocardial infarction .

Applications De Recherche Scientifique

Diabetes Management

Pioglitazone is primarily indicated for the treatment of type 2 diabetes. It is often used as a second or third-line therapy when first-line treatments fail to achieve adequate glycemic control. Clinical trials have demonstrated that pioglitazone effectively lowers hemoglobin A1C levels and improves insulin sensitivity compared to other antidiabetic agents like metformin .

Cardiovascular Health

Recent studies suggest that pioglitazone may have beneficial effects on cardiovascular health by improving lipid profiles and reducing inflammatory markers associated with atherogenesis. For example, it has been shown to decrease soluble vascular cell adhesion molecule-1 (sVCAM-1), which is linked to early atherogenic events .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Emerging research indicates that pioglitazone may be effective in treating NAFLD due to its insulin-sensitizing properties. Studies have reported improvements in liver histology and metabolic parameters in patients with NAFLD treated with pioglitazone .

Case Study 1: Efficacy in Type 2 Diabetes

A randomized controlled trial involving 205 patients compared the effects of pioglitazone and metformin on glycemic control. Results indicated that while both medications effectively reduced A1C levels, pioglitazone significantly improved insulin sensitivity more than metformin .

Case Study 2: Cardiovascular Outcomes

In the PROactive study, pioglitazone was associated with a reduced risk of cardiovascular events in patients with type 2 diabetes at high risk for such events. The study highlighted the need for further investigation into long-term cardiovascular outcomes associated with pioglitazone use .

Safety and Adverse Effects

Despite its benefits, pioglitazone has been associated with several adverse effects, including:

Mécanisme D'action

The mechanism of action of pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide involves its formation through the metabolic conversion of pioglitazone. The compound is formed via N-glucuronidation of the thiazolidinedione ring, followed by hydrolysis and methylation . The molecular targets and pathways involved include the peroxisome proliferator-activated receptor gamma (PPARγ), which is activated by pioglitazone .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pioglitazone Metabolites

PTRNG is one of several pioglitazone metabolites. Key structural comparisons include:

Key Observations :

Pharmacological Comparison with Other Thiazolidinediones

Pioglitazone and its metabolites are often compared to rosiglitazone, another TZD. Key differences include:

Lipid and Glycemic Effects

- Pioglitazone : Reduces triglycerides by 15–20% and increases HDL-C by 5–10% in patients with dyslipidemia .

- Rosiglitazone : Neutral or slightly adverse effects on LDL-C and triglycerides; associated with 1.43x higher risk of myocardial infarction (95% CI: 1.03–1.98) .

PPARγ Binding and Metabolite Activity

- Pioglitazone binds PPARγ via His 449, Tyr 473, and Ser 289 residues , with H-bond distances of 1.90–2.21 Å .

- Unlike pioglitazone, PTRNG lacks the thiazolidinedione ring , rendering it pharmacologically inactive .

- Rosiglitazone has a distinct pharmacokinetic profile , with higher PPARγ affinity but greater cardiovascular risks .

Research Findings and Clinical Implications

Metabolic Stability and Excretion

Activité Biologique

Pioglitazone is a thiazolidinedione (TZD) widely used for managing type 2 diabetes mellitus (T2DM). Its biological activity is primarily attributed to its role as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. Recent studies have identified novel metabolites of pioglitazone, including the ring-opened N-beta-D-glucuronide, which may have significant implications for its pharmacological effects.

Pioglitazone exerts its effects through the activation of PPARγ, which enhances insulin sensitivity and regulates genes involved in glucose and lipid metabolism. The activation leads to:

- Increased transcription of insulin-responsive genes.

- Enhanced glucose uptake in adipose tissue and skeletal muscle.

- Suppression of hepatic gluconeogenesis.

This mechanism results in improved glycemic control without increasing insulin secretion from pancreatic beta cells .

Metabolism and Novel Pathways

Research has revealed that pioglitazone undergoes various metabolic pathways in the liver, including:

- N-glucuronidation of the thiazolidinedione ring.

- Sequential ring-opening , leading to the formation of several metabolites, including the ring-opened N-beta-D-glucuronide .

The metabolic pathway can be summarized as follows:

| Metabolite | Pathway Description |

|---|---|

| M1 | Thiazolidinedione ring-opened methyl sulfoxide amide |

| M2 | Thiazolidinedione ring-opened N-glucuronide |

| M3 | Thiazolidinedione ring-opened methyl sulfone amide |

| M7 | Thiazolidinedione ring N-glucuronide |

These metabolites may exhibit distinct pharmacological activities compared to the parent compound, potentially influencing both efficacy and safety profiles .

Glycemic Control

Clinical trials have demonstrated that pioglitazone effectively lowers hemoglobin A1C levels and improves lipid profiles in patients with T2DM. For instance, a study showed that treatment with pioglitazone resulted in:

- A significant reduction in triglycerides (TG) by 51.5 mg/dl (P < 0.001).

- An increase in high-density lipoprotein cholesterol (HDL-C) levels by 3.3 mg/dl (P < 0.001) .

Cardiovascular Outcomes

The PROactive study indicated that pioglitazone might reduce macrovascular events in T2DM patients. It was associated with a significant decrease in all-cause mortality and non-fatal myocardial infarction (MI) . The drug's ability to modulate lipid metabolism enhances cardiovascular safety, making it a valuable option for diabetic patients at risk for cardiovascular diseases.

Study on Pioglitazone and Lipid Profiles

A retrospective analysis involving 829 patients with T2DM receiving adjunctive therapy revealed that:

- Patients on pioglitazone experienced more favorable changes in lipid profiles compared to those on rosiglitazone.

- Both drugs effectively reduced hemoglobin A1C levels, but pioglitazone had superior effects on TG and HDL-C levels .

Impact on Insulin Sensitivity

In animal models, pioglitazone treatment improved glucose tolerance and insulin sensitivity significantly. For example, UCD-T2DM rats treated with pioglitazone showed enhanced insulin secretion during oral glucose tolerance tests . This suggests that the compound not only helps manage blood sugar levels but also improves overall metabolic health.

Q & A

Basic Research Questions

Q. How is Pioglitazone thiazolidinedione ring-opened N-β-D-glucuronide (P-TZD-G) structurally characterized in metabolic studies?

- Methodological Answer : Structural characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight determination, and high-performance liquid chromatography (HPLC) for purity assessment. Deuterated analogs (e.g., Pioglitazone-D4 derivatives) are used as internal standards to enhance detection specificity in biological matrices . For glucuronide-specific analysis, β-glucuronidase assays can confirm enzymatic cleavage, as described in studies using phenolphthalein glucuronide as a substrate .

Q. What synthetic strategies are employed to produce P-TZD-G for experimental use?

- Methodological Answer : Synthesis involves glycosidation-anomerisation reactions with 6,1-anhydroglucopyranuronic acid, promoted by catalysts like SnCl₄, to achieve β-D-glucuronide conjugation. Selective deacetylation (e.g., 7-deacetylation of di-O-acetyl intermediates) ensures regioselectivity, as demonstrated in flavonoid glucuronide synthesis . Deuterated variants (e.g., Pioglitazone-D4 N-β-D-glucuronide) are synthesized via isotopic labeling for use in tracer studies .

Q. How is P-TZD-G quantified in pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Pioglitazone-D4 derivatives) provides high sensitivity and specificity. Calibration curves are validated against certified reference materials, with quality control samples ensuring intra- and inter-day precision. Enzymatic hydrolysis with β-glucuronidase distinguishes conjugated vs. free metabolites .

Advanced Research Questions

Q. What is the role of CYP2C8 in the metabolic formation of P-TZD-G, and how does enzyme polymorphism affect its pharmacokinetics?

- Methodological Answer : CYP2C8 is the primary enzyme responsible for pioglitazone hydroxylation, a prerequisite for subsequent glucuronidation. Genetic variants (e.g., CYP2C8*3) can alter metabolic rates, influencing systemic exposure. In vitro studies using human liver microsomes or recombinant CYP isoforms, combined with chemical inhibitors (e.g., montelukast for CYP2C8), validate enzyme contributions. Pharmacokinetic modeling integrates these data to predict inter-individual variability .

Q. How does P-TZD-G modulate PPARγ activity compared to the parent drug pioglitazone?

- Methodological Answer : PPARγ transactivation assays in adipocyte cell lines (e.g., 3T3-L1) compare the metabolite’s efficacy. Pioglitazone acts as a full agonist, while P-TZD-G may exhibit partial agonism or antagonism due to structural modifications. Competitive binding assays and molecular docking simulations further elucidate interactions with the PPARγ ligand-binding domain .

Q. What experimental models resolve contradictions between P-TZD-G’s metabolic benefits and cardiovascular risks observed in thiazolidinedione studies?

- Methodological Answer : Preclinical models (e.g., fructose-fed rats) demonstrate P-TZD-G’s vasoprotective effects by reducing oxidative stress and improving insulin sensitivity . Conversely, meta-analyses of clinical trials (e.g., rosiglitazone studies) highlight cardiovascular risks via odds ratio calculations for myocardial infarction. Mechanistic studies in endothelial cells or isolated cardiomyocytes assess metabolite-specific effects on inflammatory pathways (e.g., NF-κB) to reconcile discrepancies .

Q. How does P-TZD-G influence drug-drug interactions involving UDP-glucuronosyltransferases (UGTs)?

- Methodological Answer : UGT isoform-specific inhibition assays (e.g., UGT1A1, UGT2B7) in human hepatocytes identify competitive or allosteric interactions. Co-incubation with probe substrates (e.g., estradiol-3-glucuronide) and LC-MS/MS quantification determine inhibition constants (Ki). In silico models predict clinical relevance based on therapeutic concentrations .

Technical Challenges and Solutions

Q. What challenges arise in differentiating P-TZD-G from its structural isomers, and how are they addressed?

- Methodological Answer : Isomeric separation requires ultra-high-performance LC (UHPLC) with chiral columns or ion mobility spectrometry. Deuterated analogs (e.g., Pioglitazone-D4 glucuronide) serve as chromatographic markers. MS/MS fragmentation patterns (e.g., neutral loss of 176 Da for glucuronides) further confirm identity .

Q. How are in vitro-in vivo extrapolation (IVIVE) models optimized for P-TZD-G’s tissue distribution studies?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models incorporate tissue:plasma partition coefficients derived from equilibrium dialysis. Radiolabeled P-TZD-G (e.g., ¹⁴C-labeled) quantifies tissue uptake in rodent models, validated via autoradiography. Beta-glucuronidase-resistant analogs distinguish passive diffusion vs. active transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.